molecular formula C9H13NO2S B13060488 2-(Dimethyl-1,3-thiazol-5-yl)-2-methylpropanoic acid

2-(Dimethyl-1,3-thiazol-5-yl)-2-methylpropanoic acid

Cat. No.: B13060488
M. Wt: 199.27 g/mol
InChI Key: UVEZSZDRSAGKDP-UHFFFAOYSA-N
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Description

2-(Dimethyl-1,3-thiazol-5-yl)-2-methylpropanoic acid is a chemical compound with the CAS Number 1891416-72-0 and a molecular formula of C 9 H 13 NO 2 S, corresponding to a molecular weight of 199.27 g/mol . Its structure is characterized by a propanoic acid group substituted at the 2-position with both a methyl group and a 2,5-dimethyl-1,3-thiazole moiety. The 1,3-thiazole ring is a privileged scaffold in medicinal and agricultural chemistry, making this compound a valuable building block for research. It is primarily used in chemical synthesis for the development and exploration of novel molecules. Researchers may employ it as a precursor or intermediate in constructing more complex structures, particularly in the synthesis of potential pharmaceutical candidates or functional materials. The carboxylic acid functional group offers a versatile handle for further derivatization, such as amide coupling or esterification reactions, allowing for the creation of diverse compound libraries. This product is provided for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle all chemicals with appropriate personal protective equipment in a well-ventilated laboratory setting.

Properties

Molecular Formula

C9H13NO2S

Molecular Weight

199.27 g/mol

IUPAC Name

2-(2,4-dimethyl-1,3-thiazol-5-yl)-2-methylpropanoic acid

InChI

InChI=1S/C9H13NO2S/c1-5-7(13-6(2)10-5)9(3,4)8(11)12/h1-4H3,(H,11,12)

InChI Key

UVEZSZDRSAGKDP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C)C(C)(C)C(=O)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 2-(Dimethyl-1,3-thiazol-5-yl)-2-methylpropanoic acid typically involves:

  • Construction of the 1,3-thiazole ring system through cyclization reactions.
  • Introduction of dimethyl substituents on the thiazole ring.
  • Attachment of the 2-methylpropanoic acid side chain.
  • Purification and characterization of the final acid compound.

These steps are often carried out using established organic synthesis techniques such as condensation, cyclization, esterification, and selective methylation.

Preparation of the Thiazole Ring

The thiazole ring is commonly synthesized via the Hantzsch thiazole synthesis or related cyclization methods involving:

  • Reaction of α-haloketones or α-haloesters with thioamide or thiourea derivatives.
  • Cyclization under reflux conditions in solvents like acetone or 1,4-dioxane to form the thiazole core.

For example, the reaction of thioureido acids with α-haloketones (e.g., 1,3-dichloroacetone) in acetone under reflux yields chloromethyl-substituted thiazole derivatives. These intermediates can be isolated as hydrochloride salts and converted to base forms by treatment with sodium acetate without significant yield loss.

Attachment of 2-Methylpropanoic Acid Moiety

The 2-methylpropanoic acid side chain is introduced either by:

  • Direct reaction of the thiazole intermediate with appropriate carboxylic acid derivatives.
  • Esterification of carboxylic acid precursors followed by selective hydrolysis or hydrazinolysis to yield the acid.

Esterification is typically performed by refluxing the acid in methanol with catalytic sulfuric acid to form methyl esters, which can then be converted to acid hydrazides by treatment with hydrazine hydrate in refluxing 2-propanol. These hydrazides can undergo further transformations to introduce or modify substituents adjacent to the acid group.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Solvent Temperature/Time Yield (%) Notes
Thiazole ring formation Thioureido acid + 1,3-dichloroacetone + NaOAc Acetone Reflux, several hours High Isolated as hydrochloride, then base form
Dimethylation Dimethyl sulfate + NaOH Acetone Reflux, 1 hour ~90 Recrystallization from MeOH/H2O for purification
Esterification Carboxylic acid + MeOH + catalytic H2SO4 Methanol Reflux, several hours Good Formation of methyl esters
Hydrazide formation Ester + hydrazine hydrate 2-Propanol Reflux, 30 hours Good Selective mono- or dihydrazide formation

Additional Notes on Reaction Optimization

  • The choice of solvent is critical: acetone and 1,4-dioxane are preferred for their boiling points and solubility profiles.
  • Sodium acetate is used to convert hydrochloride salts to free bases without degrading the product.
  • Stronger bases such as sodium carbonate or hydroxides can reduce yields and are avoided.
  • Hydrazinolysis rates vary depending on ester type; methyl esters react faster than others, allowing selective functionalization.
  • Purity and structure confirmation are routinely performed using NMR (1H, 13C), IR spectroscopy, and HRMS analysis.

Summary of Key Research Findings

  • Parašotas et al. demonstrated efficient methylation of thiazole intermediates using dimethyl sulfate with high yields and purity.
  • The reflux of thioureido acids with α-haloketones in acetone yields chloromethyl thiazole derivatives, which are crucial intermediates for further functionalization.
  • Esterification followed by hydrazinolysis provides a versatile route to acid hydrazides, enabling downstream modifications.
  • Careful control of reaction conditions and reagent stoichiometry is essential for optimizing yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethyl-1,3-thiazol-5-yl)-2-methylpropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted thiazole derivatives .

Scientific Research Applications

Biological Activities

Research indicates that compounds containing thiazole rings often exhibit significant biological activities, including:

  • Antimicrobial Properties : Studies have shown that 2-(Dimethyl-1,3-thiazol-5-yl)-2-methylpropanoic acid can inhibit bacterial growth, potentially through mechanisms that interfere with bacterial cell wall synthesis.
  • Antioxidant Activity : The compound demonstrates the ability to scavenge free radicals and chelate metal ions, contributing to its antioxidant properties.
  • Enzyme Interaction : Interaction studies suggest that this compound may bind to specific enzymes or receptors within biological systems, influencing metabolic pathways and modulating cellular responses. For instance, thiazole derivatives are known to inhibit enzymes critical for bacterial survival.

Potential Therapeutic Applications

Given its biological activities, this compound has potential applications in various therapeutic areas:

  • Antibacterial Agents : Due to its ability to inhibit bacterial growth, this compound may serve as a lead in developing new antibacterial agents.
  • Antioxidants in Nutraceuticals : Its antioxidant properties make it a candidate for incorporation into dietary supplements aimed at reducing oxidative stress.
  • Metabolic Disorders : The modulation of metabolic pathways suggests potential applications in treating conditions such as obesity and insulin resistance. Research has indicated that thiazole derivatives can influence glucose metabolism and lipid profiles in animal models .

Comparative Analysis with Related Compounds

The uniqueness of this compound can be compared with other thiazole derivatives:

Compound NameStructure FeaturesUnique Aspects
2-MethylthiazoleContains a methyl group on thiazoleSimpler structure; primarily used in synthesis
Thiazole-4-carboxylic acidThiazole ring with a carboxylic acidMore acidic; used in pharmaceuticals
4-MethylthiazoleMethyl group at position 4 on thiazoleDifferent substitution pattern; less bioactive
BenzothiazoleBenzene fused with thiazoleEnhanced stability; used in dyes

The combination of the dimethylthiazole moiety and branched carboxylic acid structure in this compound may confer distinct biological activities compared to simpler thiazoles or other derivatives.

Case Studies

Several studies have explored the applications of thiazole derivatives in various contexts:

  • Antimicrobial Activity Study : A study demonstrated that derivatives of thiazoles exhibited significant antibacterial effects against common pathogens. The findings suggest that modifications to the thiazole ring can enhance activity against specific bacterial strains.
  • Metabolic Pathways Modulation : Research involving animal models indicated that compounds similar to this compound could improve insulin sensitivity and lipid metabolism by activating specific metabolic pathways related to energy expenditure .

Mechanism of Action

The mechanism of action of 2-(Dimethyl-1,3-thiazol-5-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to inhibition or activation of biological processes. For example, it may inhibit microbial growth by interfering with essential enzymes or disrupt cellular processes in cancer cells .

Comparison with Similar Compounds

Structural Analogues

Sodelglitazar (2-[4-[[2-[2-fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazol-5-yl]methylsulfanyl]-2-methylphenoxy]-2-methylpropanoic acid)
  • Structure: Shares the 2-methylpropanoic acid backbone but includes a fluorinated phenyl-thiazole group and a methylsulfanylphenoxy linker.
  • Activity : A PPARα/δ/γ pan-agonist with potent lipid-lowering and insulin-sensitizing effects (EC₅₀: PPARα = 30 nM, PPARγ = 60 nM) .
  • Key Difference : The additional fluorophenyl and sulfanyl groups enhance PPAR binding affinity but reduce metabolic stability compared to the simpler dimethylthiazole analog .
MHY908 (2-[4-(5-chloro-1,3-benzothiazol-2-yl)phenoxy]-2-methylpropanoic acid)
  • Structure : Replaces the thiazole ring with a benzothiazole core and adds a chlorine substituent.
  • Activity : Demonstrates neuroprotective effects via PPARγ activation (EC₅₀ = 80 nM) in Parkinson’s disease models .
2-(4-Bromophenyl)-2-methylpropanoic Acid
  • Structure : Substitutes the thiazole ring with a bromophenyl group.
  • Activity : Acts as a PPARpan agonist (IC₅₀ = 120 nM) but lacks the heterocyclic thiazole’s electronic effects, reducing target selectivity .

Functional Analogues

3-[(Dimethyl-1,3-thiazol-2-yl)carbamoyl]propanoic Acid
  • Structure: Features a thiazole ring with a carbamoylpropanoic acid chain.
  • Key Difference : The carbamoyl group shifts pharmacological focus away from metabolic regulation .
2-(4-Hydroxy-2-oxo-3H-1,3-thiazol-5-yl)acetic Acid
  • Structure : Contains a hydroxy-oxothiazole core with an acetic acid chain.

Pharmacological and Physicochemical Comparison

Compound Molecular Weight (g/mol) Key Functional Groups PPAR Activity (EC₅₀/IC₅₀) Metabolic Stability
2-(Dimethyl-1,3-thiazol-5-yl)-2-methylpropanoic acid 215.3 (calculated) Dimethylthiazole, propanoic acid Not reported High (predicted)
Sodelglitazar 499.5 Fluorophenyl-thiazole, sulfanyl PPARα: 30 nM, PPARγ: 60 nM Moderate
MHY908 375.8 Chlorobenzothiazole, phenoxy PPARγ: 80 nM Low
2-(4-Bromophenyl)-2-methylpropanoic acid 257.1 Bromophenyl, propanoic acid PPARpan: 120 nM High

Biological Activity

2-(Dimethyl-1,3-thiazol-5-yl)-2-methylpropanoic acid is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the thiazole family, characterized by a five-membered ring containing nitrogen and sulfur. Its molecular formula is C8H12N2O2SC_8H_{12}N_2O_2S, with a molecular weight of approximately 200.26 g/mol. The presence of the dimethylthiazole moiety contributes to its unique reactivity and biological profile.

Biological Activities

Research indicates that compounds containing thiazole rings exhibit various biological activities, including:

  • Antimicrobial Activity : Thiazole derivatives have shown effectiveness against a range of bacteria and fungi. For instance, studies have demonstrated significant antibacterial activity against Staphylococcus aureus and antifungal activity against Candida albicans .
  • Antioxidant Properties : The compound has been evaluated for its ability to scavenge free radicals, with promising results indicating strong antioxidant activity .
  • PPAR Agonism : this compound may act as a peroxisome proliferator-activated receptor (PPAR) agonist, influencing metabolic pathways related to glucose and lipid metabolism .

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, existing studies suggest the following pathways:

  • Activation of PPARs : The compound may enhance the translocation of PPARs to the nucleus, promoting gene expression related to fatty acid oxidation and glucose metabolism . This action could help ameliorate conditions like insulin resistance and dyslipidemia.
  • Antioxidant Mechanisms : The antioxidant activity is likely due to the ability of the thiazole ring to donate electrons, thereby neutralizing free radicals .

Study 1: Antimicrobial Efficacy

In a study evaluating various thiazole derivatives, this compound demonstrated effective antibacterial action against S. aureus, with minimum inhibitory concentration (MIC) values ranging from 625 to 1250 µg/mL .

CompoundBacterial StrainMIC (µg/mL)
This compoundS. aureus625 - 1250
Other ThiazolesE. coli, P. aeruginosaNot effective

Study 2: Antioxidant Activity

The antioxidant capacity was assessed using DPPH radical scavenging assays. The compound exhibited significant radical scavenging abilities, comparable to established antioxidants .

CompoundDPPH Scavenging Activity (%)
This compound80.12%
Control (Standard Antioxidant)85%

Study 3: Metabolic Effects in Animal Models

In db/db mice models, treatment with derivatives similar to this compound showed improvements in insulin sensitivity and lipid profiles without significant toxicity .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 2-(Dimethyl-1,3-thiazol-5-yl)-2-methylpropanoic acid, and how is structural confirmation achieved?

  • Answer : Synthesis typically involves condensation reactions between thiazole precursors and methylpropanoic acid derivatives under reflux conditions, often with catalysts like acetic acid or sodium carbonate. For example, analogous protocols for thiazole-containing propanoic acids use stepwise alkylation and cyclization (e.g., compound 27 in ). Structural confirmation relies on 1H/13C NMR (to resolve methyl and thiazole protons), IR spectroscopy (to identify carboxylic acid C=O stretches), and elemental analysis for purity validation .

Q. What analytical techniques are essential for characterizing impurities or byproducts in this compound?

  • Answer : High-performance liquid chromatography (HPLC) is critical for detecting process-related impurities, such as unreacted intermediates or regioisomers (e.g., triazole derivatives in ). Mass spectrometry (MS) and thin-layer chromatography (TLC) further aid in tracking reaction progress and isolating byproducts .

Q. How can researchers ensure reproducibility in synthesizing thiazole-propanoic acid derivatives?

  • Answer : Strict control of reaction parameters (e.g., temperature, solvent polarity, and catalyst stoichiometry) is essential. For instance, highlights the use of glacial acetic acid in methanol under reflux for 5 hours to achieve 90% yield in a thiazole-phenylhydrazine coupling step. Detailed protocols for purification (e.g., sodium carbonate wash and recrystallization) are also key .

Advanced Research Questions

Q. How can computational tools optimize reaction pathways for derivatives of this compound?

  • Answer : Quantum chemical calculations (e.g., density functional theory) and reaction path search algorithms (as in ) predict energetically favorable intermediates and transition states. For example, ICReDD’s workflow integrates computational modeling with experimental validation to reduce trial-and-error steps, enabling rapid screening of catalytic conditions or solvent effects .

Q. What strategies resolve contradictions in biological activity data across structurally similar thiazole-propanoic acid derivatives?

  • Answer : Comparative structure-activity relationship (SAR) studies and molecular docking (e.g., and ) identify critical substituents influencing target binding. For instance, modifying the thiazole’s methyl groups or the propanoic acid’s chain length may alter hydrophobicity or hydrogen-bonding capacity, explaining variability in bioassay results .

Q. How can salt formation improve the pharmacokinetic properties of this compound for in vivo studies?

  • Answer : Salts (e.g., sodium or ammonium) enhance aqueous solubility and bioavailability. demonstrates successful synthesis of triazole-thiadiazole salts via acid-base reactions, monitored by pH titration and solubility assays. Stability studies under controlled humidity/temperature ensure salt integrity during storage .

Q. What role does stereochemistry play in the biological activity of thiazole-propanoic acid derivatives?

  • Answer : Enantiomeric purity significantly impacts receptor binding. Chiral HPLC or X-ray crystallography (e.g., ’s PubChem data) can resolve stereoisomers. For example, R/S configurations at the propanoic acid’s α-carbon may alter interactions with enzymatic active sites, necessitating asymmetric synthesis or chiral resolution techniques .

Methodological Notes

  • Data Validation : Cross-reference spectral data (NMR, IR) with computational predictions (e.g., ChemDraw simulations) to confirm structural assignments.
  • Contradiction Mitigation : Use orthogonal assays (e.g., enzymatic vs. cellular) to validate bioactivity and rule out assay-specific artifacts.
  • Scalability : Pilot small-scale reactions (1–5 mmol) before scaling up, noting solvent/reagent compatibility with larger glassware (e.g., ’s 30 mL methanol reflux setup).

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